molecular formula C12H5Cl3N2OS2 B2718254 5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 919701-70-5

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2718254
CAS No.: 919701-70-5
M. Wt: 363.66
InChI Key: NWAQGFDYCANKLI-UHFFFAOYSA-N
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Description

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

The primary targets of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Similar compounds, such as benzothiazole derivatives, have been reported to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .

Mode of Action

The exact mode of action of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Related benzothiazole derivatives have been shown to inhibit the activity of cyclo-oxygenase enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The biochemical pathways affected by 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Similar compounds have been reported to affect the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins .

Result of Action

The molecular and cellular effects of 5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Related compounds have been reported to have anti-inflammatory and analgesic activities .

Preparation Methods

The synthesis of 5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-N-(4,6-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3N2OS2/c13-5-3-6(14)10-8(4-5)20-12(16-10)17-11(18)7-1-2-9(15)19-7/h1-4H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAQGFDYCANKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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